molecular formula C8H13N3O2 B11194744 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11194744
M. Wt: 183.21 g/mol
InChI Key: JKDBFEXELBJXGJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxymethyl group, and a pyrrolidinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a nitrile oxide intermediate, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl and pyrrolidinyl groups can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group provides additional reactivity, while the pyrrolidinyl group enhances its potential as a bioactive compound.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(methoxymethyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O2/c1-12-5-7-10-8(11-13-7)6-2-3-9-4-6/h6,9H,2-5H2,1H3

InChI Key

JKDBFEXELBJXGJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)C2CCNC2

Origin of Product

United States

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